17-O-Acetyl Normethandrone
Description
BenchChem offers high-quality 17-O-Acetyl Normethandrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-O-Acetyl Normethandrone including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h12,16-19H,4-11H2,1-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVBFLQFMBPFG-XUDSTZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635197 | |
| Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36083-56-4 | |
| Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Characterization: In Vitro Progestogenic and Androgenic Profile of 17-O-Acetyl Normethandrone
Topic: In vitro progestogenic and androgenic activity of 17-O-Acetyl Normethandrone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide provides a rigorous analysis of the in vitro pharmacological profile of 17-O-Acetyl Normethandrone (17
The profile defined herein synthesizes direct receptor binding data of the parent scaffold with the established kinetic behavior of steroid 17-acetates. Researchers will find detailed protocols for validating its dual-agonistic activity at the Progesterone Receptor (PR) and Androgen Receptor (AR), emphasizing the critical necessity of esterase-mediated activation in assay design.
Chemical & Pharmacological Context
Structural Identity and SAR
17-O-Acetyl Normethandrone is the 17
-
Parent Scaffold: 19-Nortestosterone (Nandrolone) backbone.[1]
-
C17
-Substitution: Methyl group (confers oral bioavailability and metabolic stability against 17 -HSD oxidation). -
C17
-Substitution: Acetate ester (increases lipophilicity, logP, and half-life).
Structure-Activity Relationship (SAR):
The removal of the C19 methyl group (19-nor) significantly increases progestogenic affinity while maintaining anabolic potency. The 17
Mechanistic Profiling: The Prodrug Paradigm
To accurately model the activity of 17-O-Acetyl Normethandrone, one must distinguish between the applied ligand (the ester) and the active species (the alcohol).
-
Progestogenic Mechanism: Upon hydrolysis, the released Normethandrone binds the PR with high affinity (approx. 150-180% relative to Progesterone), inducing transcriptional activation of PRE (Progesterone Response Elements).
-
Androgenic Mechanism: The metabolite binds the AR with moderate affinity (approx. 20-35% relative to Testosterone) but exhibits a high myotrophic-to-androgenic ratio, characteristic of 19-nor steroids.
Visualizing the Activation Pathway
The following diagram illustrates the critical hydrolysis step required for receptor activation, a mandatory consideration for in vitro experimental design.
Figure 1: Metabolic activation of 17-O-Acetyl Normethandrone to its active ligand, Normethandrone, enabling dual receptor signaling.
Experimental Protocols (Self-Validating Systems)
To rigorously characterize this compound, researchers must employ a "Compare and Contrast" methodology, testing both the ester and the hydrolyzed parent to quantify the impact of the ester group.
Protocol A: Competitive Receptor Binding Assay (RBA)
Objective: Determine the Relative Binding Affinity (RBA) for AR and PR. Critical Control: Inclusion of a non-specific binding control (e.g., 200-fold excess unlabeled ligand).
-
Preparation:
-
Source Tissue/Lysate: Cytosolic fraction from rat ventral prostate (AR) and rabbit uterus (PR) or recombinant human LBDs.
-
Radioligand: [³H]-Methyltrienolone (R1881) for AR; [³H]-Promegestone (R5020) for PR.
-
Test Compound: Dissolve 17-O-Acetyl Normethandrone in DMSO. Prepare serial dilutions (
M to M).
-
-
Incubation:
-
Incubate cytosol + radioligand + test compound for 18h at 4°C.
-
Note: To test the intrinsic affinity of the ester, ensure the buffer contains esterase inhibitors (e.g., PMSF) to prevent hydrolysis during incubation. To test bio-activity, pre-incubate with esterases.
-
-
Separation:
-
Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 3000g for 10 min.
-
-
Quantification:
-
Measure radioactivity (CPM) of the supernatant via liquid scintillation counting.
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate IC50.[2]
-
Validation: RBA is calculated as
.
-
Protocol B: Luciferase Reporter Gene Assay (Transactivation)
Objective: Assess functional agonism/antagonism in a cellular environment (where intracellular esterases are present).
-
Cell Culture: Use CHO or HEK293 cells lacking endogenous receptors.
-
Transfection:
-
Plasmids: Co-transfect with human AR or PR expression vector + Luciferase reporter vector containing ARE/PRE (Androgen/Progesterone Response Elements).
-
-
Treatment:
-
Treat cells with 17-O-Acetyl Normethandrone (0.1 nM - 1 µM) for 24 hours.
-
Control: Co-treat with antagonists (Flutamide for AR, RU486 for PR) to verify specificity.
-
-
Detection:
-
Lyse cells and add Luciferase substrate. Measure luminescence.
-
-
Result Interpretation:
-
A dose-dependent increase in luminescence confirms agonistic activity.
-
Expectation: The EC50 in this cellular assay should be closer to the parent Normethandrone than in the cell-free binding assay, due to intracellular hydrolysis.
-
Quantitative Data Summary
The following table summarizes the expected pharmacological values based on the properties of Normethandrone and the kinetics of 19-nor steroid esters.
| Parameter | Assay Type | Reference Ligand (100%) | Expected Relative Potency (Active Metabolite) | Expected Potency (Intact Ester)* |
| Progestogenic Affinity | Cytosolic RBA (Rabbit Uterus) | Progesterone | 150 - 180% | < 20% (Steric hindrance) |
| Androgenic Affinity | Cytosolic RBA (Rat Prostate) | Testosterone | 25 - 40% | < 5% |
| Transactivation (PR) | Luciferase Reporter (CHO cells) | Progesterone | High Agonist | High (due to hydrolysis) |
| Transactivation (AR) | Luciferase Reporter (CHO cells) | Dihydrotestosterone (DHT) | Moderate Agonist | Moderate (due to hydrolysis) |
*Note: "Intact Ester" values assume inhibition of hydrolysis. In standard cellular assays, the ester behaves similarly to the metabolite due to rapid conversion.
References
-
McRobb, L., et al. (2008). Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. National Institutes of Health. Link
-
Sitruk-Ware, R. (2004). Pharmacological profile of progestins.[1][3][4][5][6][7] Maturitas.[6] Link
-
Attardi, B.J., et al. (2010). In vitro characterization of the progestational and androgenic activity of 19-norsteroids.[7] Journal of Steroid Biochemistry and Molecular Biology. Link
-
Schoonen, W.G., et al. (2000). Receptor binding and transactivation of progestogens in vitro. Journal of Steroid Biochemistry. Link
Sources
- 1. 17-Alpha-propadienyl-19-nortestosterone and related compounds. A new series of potent orally active progestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for inhibition of type 1 and 2 human 5 alpha-reductase and human adrenal 3 beta-hydroxy-delta 5-steroid dehydrogenase/3-keto-delta 5-steroid isomerase by 6-azaandrost-4-en-3-ones: optimization of the C17 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trestolone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 7. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolism and Metabolites of 17-O-Acetyl Normethandrone
This technical guide details the metabolic fate, biotransformation pathways, and analytical detection of 17-O-Acetyl Normethandrone (17α-methyl-19-nortestosterone 17β-acetate).
Chemical Identity and Pharmacological Context
17-O-Acetyl Normethandrone is a synthetic androgen and anabolic steroid (AAS). It is the 17β-acetate ester of Normethandrone (also known as Methylestrenolone or 17α-methyl-19-nortestosterone).
-
Systematic Name: (17β)-17-(Acetyloxy)-17-methylestr-4-en-3-one[1]
-
Molecular Formula:
[2][3][4] -
Pharmacological Class: 19-Nor Androgenic Anabolic Steroid (AAS); Progestin derivative.[5]
-
Regulatory Status: Prohibited in sports (WADA Class S1.1.b: Endogenous AAS when administered exogenously, specifically listed as Normethandrone).[4]
Prodrug Mechanism
Structurally, the 17-O-acetyl group renders the molecule more lipophilic, facilitating depot formation in oil-based injectables or enhancing lymphatic absorption in oral formulations. Upon administration, the ester is the primary site of initial metabolism.
Metabolic Pathways[4]
The metabolism of 17-O-Acetyl Normethandrone occurs in three distinct phases: Activation (Hydrolysis) , Phase I (Functionalization) , and Phase II (Conjugation) .[4]
Phase 0: Ester Hydrolysis (Activation)
The primary metabolic step is the rapid cleavage of the acetate ester at the C17 position.
-
Enzymes: Non-specific plasma esterases and hepatic carboxylesterases.
-
Kinetics: While 17-alkylation (17α-methyl) typically introduces steric hindrance that slows esterification/hydrolysis compared to non-alkylated steroids (e.g., Nandrolone), in vivo hydrolysis remains efficient.[4]
-
Outcome: Release of the pharmacologically active parent compound, Normethandrone , and acetate.[4]
-
Note: Virtually no intact 17-O-acetyl normethandrone is excreted in urine; detection targets the metabolites of the hydrolyzed parent.
Phase I: Oxidative and Reductive Metabolism
Once hydrolyzed to Normethandrone, the steroid undergoes extensive hepatic biotransformation. The absence of the C19 methyl group (19-nor configuration) significantly alters its interaction with 5α-reductase and aromatase compared to testosterone.
A. A-Ring Reduction (Major Pathway)
The
-
5α/5β-Reductase: Reduces the C4-C5 double bond.
-
5α-reductase yields 5α-dihydronormethandrone (allo-isomer).
-
5β-reductase yields 5β-dihydronormethandrone (normal-isomer).
-
-
3α/3β-Hydroxysteroid Dehydrogenase (3-HSD): Reduces the C3 ketone to a hydroxyl group.
-
Result: Formation of four isomeric tetrahydro-metabolites (3α,5α; 3α,5β; 3β,5α; 3β,5β).[4]
-
Dominant Metabolites: The 3α,5α-tetrahydro and 3α,5β-tetrahydro isomers are typically the most abundant urinary markers.
-
B. Aromatization (Minor but Critical)
Unlike Testosterone, 19-nor steroids aromatize poorly.[4] However, Normethandrone can be aromatized by CYP19 (aromatase) to form 17α-methylestradiol .[4]
-
Toxicological Relevance: This metabolite has high estrogenic potency, contributing to side effects like gynecomastia.[4]
C. Hydroxylation
CYP450 enzymes (specifically CYP3A4) introduce hydroxyl groups at various positions:
-
C16-Hydroxylation: Formation of 16α-hydroxy-normethandrone.
-
C6-Hydroxylation: Formation of 6β-hydroxy-normethandrone.
Phase II: Conjugation
The phase I hydroxylated metabolites (particularly the 3α-hydroxyls) undergo conjugation to increase water solubility for renal excretion.[4]
-
Glucuronidation (UGT enzymes): The primary pathway.[4] The 17β-hydroxyl group is sterically hindered by the 17α-methyl group, making the 3α-hydroxyl the preferred site for glucuronide attachment.
-
Sulfation (SULT enzymes): A secondary pathway, often yielding long-term metabolites.[4]
Key Metabolites for Detection
For researchers and anti-doping scientists, the following metabolites are the primary targets for identifying 17-O-Acetyl Normethandrone administration:
| Metabolite Name | Structure Description | Abundance | Diagnostic Value |
| Normethandrone | Parent steroid (Free/Conjugated) | Low | High (Confirming agent) |
| Tetrahydronormethandrone (3α,5α) | 17α-methyl-5α-estran-3α,17β-diol | High | Primary Screening Target |
| Tetrahydronormethandrone (3α,5β) | 17α-methyl-5β-estran-3α,17β-diol | Moderate | Confirmatory Target |
| 17α-Methylestradiol | Aromatized A-ring | Trace | Evidence of estrogenic activity |
| 16α-Hydroxy-Normethandrone | Hydroxylated D-ring | Moderate | Differentiator from other 19-nors |
Visualization of Metabolic Pathways
The following diagram illustrates the cascade from the acetate ester to the excretable conjugates.
Figure 1: Metabolic tree of 17-O-Acetyl Normethandrone, highlighting the hydrolysis to the parent steroid and subsequent reduction pathways.
Analytical Methodologies
To detect these metabolites in biological matrices (urine/plasma), a rigorous analytical workflow is required.[4] The ester bond requires that the analysis focuses on the hydrolyzed parent metabolites.
Protocol: GC-MS/MS Detection in Urine[7][8][9]
-
Sample Preparation (Hydrolysis):
-
Enzyme: E. coli
-glucuronidase. -
Condition: Incubate 2 mL urine at 50°C for 60 minutes at pH 7.0.
-
Rationale: This cleaves the Phase II glucuronide conjugates, releasing the free 3α,5α-tetrahydro metabolites.[4]
-
-
Extraction (LLE/SPE):
-
Liquid-Liquid Extraction: Use tert-butyl methyl ether (TBME) at pH 9.6.
-
Solid Phase Extraction: C18 or polymeric mixed-mode cartridges for cleaner extracts.
-
-
Derivatization:
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) +
(Ammonium Iodide) + Ethanethiol (1000:2:3 v/w/v).[4][6] -
Condition: 60°C for 20 minutes.
-
Chemistry: Converts hydroxyl groups to TMS (trimethylsilyl) ethers and enolizable ketones to TMS enol ethers.[4] This is critical for stabilizing the 17α-methyl-17β-hydroxyl group, which is thermally labile.
-
-
Instrumental Analysis (GC-MS/MS):
-
Column: Agilent HP-Ultra 1 or equivalent (17m, 0.2mm ID).[4]
-
Ionization: Electron Impact (EI, 70eV).[4]
-
Monitoring: Selected Reaction Monitoring (SRM).
-
Diagnostic Ions (TMS derivative):
-
Parent: m/z 436 (Molecular Ion for diol-TMS).
-
Fragment: m/z 143 (D-ring fragment characteristic of 17-methyl steroids).
-
-
Interpretation of Results
-
Differentiation: Normethandrone metabolites must be distinguished from Norethandrolone (17-ethyl) and Methyltestosterone (19-methyl).[4] The mass shift of 14 Da (Methyl vs Ethyl) and the presence/absence of the C19 methyl group are the key discriminators.
-
Endogenous Interference: Unlike Testosterone, Normethandrone is strictly exogenous.[4] Any detection of the 17α-methyl-5α-estran-3α,17β-diol metabolite constitutes an Adverse Analytical Finding (AAF).
References
-
Schänzer, W. (1996).[4] Metabolism of anabolic androgenic steroids. Clinical Chemistry, 42(7), 1001-1020.[4] [4]
-
Geyer, H., et al. (2006).[4] Detection of new 17-alkylated anabolic steroids on WADA 2006 list. Recent Advances in Doping Analysis (14).
-
Fragkaki, A. G., et al. (2009).[4] Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities. Steroids, 74(2), 172-197.[4]
-
World Anti-Doping Agency (WADA). (2025).[4] The 2025 Prohibited List. WADA-AMA.
-
Poletini, A., et al. (2008).[4] Implementation and performance evaluation of a database of chemical formulas for the screening of pharmaceutical compounds. Journal of Chromatography A.
Sources
Methodological & Application
Application Note: Structural Elucidation of 17-O-Acetyl Normethandrone via High-Resolution NMR Spectroscopy
Executive Summary
This application note details the structural elucidation of 17-O-Acetyl Normethandrone (CAS: 36083-56-4), a synthetic 19-nor anabolic-androgenic steroid. In drug development and forensic analysis, distinguishing 19-nor derivatives from their testosterone analogues is critical. This protocol establishes a self-validating NMR workflow to confirm the steroid backbone, the specific "19-nor" modification, and the regiochemistry of the 17-O-acetylation.
The methodology prioritizes the use of Gradient-Selected 2D NMR (gHSQC, gHMBC, gNOESY) to resolve the crowded steroid envelope and rigorously assign the quaternary centers at C10, C13, and C17.
Chemical Context & Structural Challenges[1][2][3][4][5][6][7]
Target Molecule: 17
Key Structural Features for NMR Verification:
-
The "19-Nor" Signature: Absence of the angular C19 methyl group at C10.
-
A-Ring Enone System: Conjugated ketone at C3 and olefin at C4.
-
D-Ring Quaternary Center (C17): A sterically crowded center bearing a methyl group and an acetoxy group.
-
Stereochemistry: Confirmation of the 17
-methyl/17 -acetate configuration.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-
(CDCl , 99.8% D) + 0.03% TMS (v/v).-
Rationale: CDCl
provides excellent solubility for steroid acetates and minimizes viscosity-induced line broadening compared to DMSO- .
-
-
Concentration: 5–10 mg in 600
L solvent. -
Tube: 5 mm High-Precision NMR Tube (e.g., Wilmad 535-PP).
Acquisition Parameters (600 MHz Base Frequency)
| Experiment | Pulse Sequence | Scans (NS) | TD (F2/F1) | Mixing Time / Delay | Purpose |
| 1H 1D | zg30 | 16 | 64k | D1 = 2.0 s | Quantitative integration & purity check. |
| 13C APT | apt / jmod | 512 | 64k | D1 = 2.0 s | Carbon count & multiplicity (C/CH2 vs CH/CH3). |
| gHSQC | hsqcetgp | 8 | 2k / 256 | J = 145 Hz | One-bond C-H correlation (Assigns protonated carbons). |
| gHMBC | hmbcgplpndqf | 16 | 4k / 512 | J = 8 Hz | Long-range (2-3 bond) correlation (Connects fragments). |
| gNOESY | noesygpphp | 16 | 2k / 256 | Mix = 500 ms | Spatial proximity (Stereochemistry). |
Structural Elucidation Logic
Step 1: The "19-Nor" Confirmation (1H NMR)
In standard testosterone derivatives, two angular methyl singlets are observed: C18 (~0.9 ppm) and C19 (~1.2 ppm).
-
Observation: 17-O-Acetyl Normethandrone displays only one angular methyl singlet (C18) in the high-field region (~0.95 ppm).
-
Validation: The absence of a singlet near 1.2 ppm confirms the 19-nor skeleton (hydrogen at C10 instead of methyl).
Step 2: The A-Ring Enone System
The conjugated system provides a distinct starting point for assignment.
-
1H NMR: A diagnostic olefinic singlet at
5.85 ppm (H4). -
13C NMR:
-
Ketone Carbonyl (C3):
~199.8 ppm . -
Olefinic Quaternary (C5):
~166.5 ppm . -
Olefinic Methine (C4):
~124.5 ppm .
-
-
HMBC Connectivity: H4 correlates to C2, C6, and the quaternary C10, linking the A and B rings.
Step 3: The C17 Quaternary Center (The "Smoking Gun")
This is the most critical region. We must prove the Acetyl group is attached to Oxygen at C17, and that the Methyl group is also at C17.
-
17-Methyl Signal: A sharp singlet at
~1.05 ppm (distinct from C18). -
Acetyl Signals:
-
Methyl: Singlet at
2.05 ppm .[1] -
Carbonyl:
~170.5 ppm .
-
-
HMBC Correlations (Crucial):
-
17-Me (
1.05) C17 ( ~89.5) , C13 , and C16 . This places the methyl at C17.[2] -
Acetyl-Me (
2.05) Acetyl-CO ( 170.5) . -
Validation: While H-17 is absent (quaternary center), the shift of C17 to ~89.5 ppm (downfield from ~81 ppm in the free alcohol) confirms acetylation.
-
Data Summary: Representative Chemical Shifts
Note: Values are representative for CDCl
| Position | Mult. | Type | Key HMBC Correlations (H | ||
| 3 | - | - | 199.8 | C=O | - |
| 4 | 5.85 | s | 124.5 | CH | C2, C6, C10 |
| 5 | - | - | 166.8 | Cq | - |
| 10 | - | - | ~40.5 | CH | (H1 correlations confirm C10) |
| 13 | - | - | 48.2 | Cq | - |
| 17 | - | - | 89.5 | Cq | 17-Me, 18-Me |
| 18-Me | 0.95 | s | 13.5 | CH | C12, C13, C17 |
| 17-Me | 1.05 | s | 22.1 | CH | C13, C16, C17 |
| Acetate | 2.05 | s | 21.5 | CH | Acetyl-CO (170.5) |
Visualization of Elucidation Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation, highlighting the specific role of each NMR experiment.
Caption: Logical workflow for the NMR structural elucidation of 17-O-Acetyl Normethandrone, ensuring validation of the 19-nor skeleton and C17 substitution.
HMBC Correlation Map
This diagram visualizes the critical "Long-Range" correlations that prove the location of the acetate and the methyl group at position 17.
Caption: Key HMBC correlations centered on the C17 quaternary carbon, confirming the geminal methyl/acetate substitution pattern.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Standard text for 2D NMR pulse sequences and interpretation).
-
ChemicalBook. (n.d.). 19-Norethindrone acetate NMR Data (Analog Comparison). Retrieved October 26, 2023.
-
Santa Cruz Biotechnology. (n.d.). 17-O-Acetyl Normethandrone Product Data. Retrieved October 26, 2023. [3]
-
Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for steroid chemical shift increments).
Sources
Progesterone receptor binding assay protocol for 17-O-Acetyl Normethandrone
Application Note: Pharmacological Characterization of 17-O-Acetyl Normethandrone via Competitive Radioligand Binding Assay
Executive Summary
This protocol details the pharmacological characterization of 17-O-Acetyl Normethandrone (a synthetic 19-nor progestin derivative) using a competitive radioligand binding assay. Unlike standard progesterone, 19-nor derivatives often exhibit distinct kinetic profiles and metabolic stability. This guide utilizes [³H]-R5020 (Promegestone) as the radiotracer due to its high affinity for the Progesterone Receptor (PR) and lack of binding to Corticosteroid Binding Globulin (CBG), ensuring that measured affinity reflects specific PR interaction without plasma protein interference.
The protocol employs T47D human breast cancer cell cytosol as the native receptor source, preserving the physiological post-translational modifications of the receptor (PR-A and PR-B isoforms) often missing in recombinant bacterial preparations.
Introduction & Mechanistic Rationale
The Compound: 17-O-Acetyl Normethandrone
Normethandrone (17
The Assay System: Why R5020?
While [³H]-Progesterone is the natural ligand, it is suboptimal for in vitro cytosolic assays because:
-
CBG Interference: Progesterone binds promiscuously to CBG contaminants in cytosolic preps.
-
Metabolic Instability: Progesterone is rapidly metabolized by 20
-hydroxysteroid dehydrogenase. -
Stability: R5020 is a synthetic 19-nor progestin with high specificity for PR and stability, making it the industry standard tracer.
Signaling Pathway Context
Understanding the binding event requires visualizing the PR activation cascade. The assay isolates the initial "Ligand Binding" step before DNA interaction.
Figure 1: The Progesterone Receptor signaling cascade. This assay quantifies the affinity of the initial interaction between the Ligand and the PR-Hsp90 complex.
Materials & Reagents
| Reagent | Specification | Purpose |
| Receptor Source | T47D Cell Cytosol | Constitutive high expression of hPR-A/B. |
| Radioligand | [17 | Specific Activity: 70–87 Ci/mmol. Concentration: 1–5 nM. |
| Test Compound | 17-O-Acetyl Normethandrone | Analyte.[1] Dissolve in 100% DMSO. |
| Competitor | Non-radioactive R5020 | Defines Non-Specific Binding (NSB). |
| Assay Buffer | TEMG Buffer (see below) | Maintains receptor integrity. |
| Separation Agent | Dextran-Coated Charcoal (DCC) | Adsorbs free ligand; receptor-bound ligand remains in supernatant. |
Critical Buffer Formulation (TEMG with Molybdate):
-
Tris-HCl: 10 mM, pH 7.4
-
EDTA: 1.5 mM (Protects against metalloproteases)
-
Monothioglycerol: 1 mM (Reduces disulfide bonds)
-
Glycerol: 10% (v/v) (Stabilizes protein structure)
-
Sodium Molybdate: 20 mM (CRITICAL: Stabilizes the PR in the 8S non-DNA binding form, preventing aggregation).
Detailed Experimental Protocol
Phase 1: Cytosol Preparation (Receptor Source)
Note: All steps must be performed at 4°C to prevent receptor degradation.
-
Harvest: Grow T47D cells to 80-90% confluence. Wash with ice-cold PBS. Scrape cells and centrifuge at 1,000 x g for 5 min.
-
Lysis: Resuspend the cell pellet in ice-cold TEMG Buffer (1 mL buffer per
cells). Homogenize using a Dounce homogenizer (Type B pestle, 20 strokes). -
Fractionation: Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C (Ultracentrifugation).
-
Collection: Carefully collect the supernatant (Cytosol). Avoid the lipid layer at the top and the nuclear pellet at the bottom.
-
QC: Measure protein concentration (Bradford Assay). Dilute cytosol to ~1–2 mg/mL protein.
Phase 2: Binding Assay Workflow
Figure 2: Step-by-step workflow for the competitive binding assay.
Step-by-Step Procedure:
-
Tube Setup: Prepare triplicate tubes for:
-
Total Binding (TB): [³H]-R5020 + Vehicle (DMSO).
-
Non-Specific Binding (NSB): [³H]-R5020 + 200-fold excess cold R5020.
-
Experimental: [³H]-R5020 + 17-O-Acetyl Normethandrone (6–8 concentrations, e.g.,
M to M).
-
-
Additions:
-
Add 50 µL of Test Compound/Vehicle.
-
Add 50 µL of [³H]-R5020 (Final conc. ~2 nM).
-
Add 200 µL of T47D Cytosol.
-
-
Incubation: Vortex gently and incubate at 4°C for 16–18 hours .
-
Expert Insight: 19-nor steroids are lipophilic and may have slow association rates. Overnight incubation ensures true thermodynamic equilibrium.
-
-
Separation (DCC Method):
-
Add 500 µL of ice-cold DCC suspension (0.5% Charcoal / 0.05% Dextran T-70 in TEMG buffer) to all tubes.
-
Incubate on ice for 10 minutes (shaking).
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Pipette 400 µL of the supernatant (containing Bound Receptor) into scintillation vials.
-
Add 4 mL scintillation cocktail.
-
Count in a Liquid Scintillation Counter (LSC).
-
Data Analysis & Integrity
Calculation of Specific Binding
-
Acceptance Criteria: NSB should be <15% of Total Binding. If NSB is high, check the DCC efficiency or reduce tracer concentration.
Determination of and
Plot the % Specific Binding (Y-axis) vs. Log[Ligand Concentration] (X-axis). Fit the data to a one-site competitive binding model (sigmoidal dose-response).
The Cheng-Prusoff Correction:
To determine the true affinity constant (
- : Derived from your curve.
- : Concentration of [³H]-R5020 used (e.g., 2 nM).
- : The dissociation constant of [³H]-R5020 for the PR (typically ~0.5–1.0 nM in T47D cytosol; must be determined via a Saturation Binding Assay prior to this experiment).
References
-
Chabbert-Buffet, N., et al. (2018). "Pharmacological characterization of progestins." Human Reproduction Update. Link
-
Zava, D. T., & McGuire, W. L. (1978). "Human breast cancer: androgen action mediated by estrogen receptor." Science (Reference for T47D cell line utility in steroid assays). Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Sittampalam, G. S., et al. (2004). "Receptor Binding Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Attia, S. M., & Kliewer, S. A. (2010). "The Nuclear Receptor Superfamily." Nuclear Receptors: A Perspective. Link
Sources
Precision Engineering of a Certified Reference Material: 17-O-Acetyl Normethandrone
Application Note & Protocol Guide | ISO 17034 Compliance
Abstract
This guide outlines the development, characterization, and certification of 17-O-Acetyl Normethandrone (17
Part 1: Strategic Synthesis & Purification
Objective: Produce >5g of high-purity (>99.5%) material suitable for primary standard classification.
The Steric Challenge
Normethandrone possesses a tertiary alcohol at the C17 position, hindered by the adjacent 17
Synthesis Protocol
-
Reagents: Normethandrone (1.0 eq), Acetic Anhydride (5.0 eq), Pyridine (Solvent/Base), DMAP (0.1 eq), Dichloromethane (DCM).
-
Reaction: Dissolve Normethandrone in anhydrous Pyridine/DCM (1:1). Add DMAP. Dropwise add Acetic Anhydride at 0°C under Nitrogen. Allow to warm to room temperature and stir for 24-48 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching: Pour mixture into ice-cold 1M HCl to neutralize pyridine and hydrolyze excess anhydride.
-
Extraction: Extract with DCM (3x). Wash organic layer with Sat. NaHCO
(remove acid) and Brine. Dry over Na SO . -
Purification (Flash Chromatography): Silica Gel 60. Gradient elution: 0%
20% EtOAc in Hexane. The acetylation increases lipophilicity; the product elutes significantly earlier than the parent alcohol. -
Recrystallization: Final polishing using Acetone/Hexane to remove trace solvent inclusions.
Workflow Visualization
Caption: Step-by-step synthesis workflow emphasizing the DMAP-catalyzed acetylation of the hindered tertiary alcohol.
Part 2: Characterization & Value Assignment (ISO 17034)
Core Directive: Establish the "True Value" of purity with uncertainty budgets. We employ an Orthogonal Approach combining quantitative NMR (qNMR) and the Mass Balance Method.
Identity Confirmation
-
H-NMR (600 MHz, CDCl
):-
Diagnostic Signal: Sharp singlet at ~2.05 ppm corresponding to the 3 protons of the 17-acetate group (
). -
Absence: Disappearance of the hydroxyl proton signal (if visible in parent).
-
-
LC-MS/MS (ESI+):
-
Precursor Ion:
or . -
Product Ions: Loss of acetic acid (neutral loss of 60 Da) is characteristic of steroid acetates.
-
Purity Assignment (The "Gold Standard")
Method A: Quantitative NMR (qNMR)
Direct measurement of the active pharmaceutical ingredient (API) mass fraction using an Internal Standard (IS) traceable to NIST (e.g., Dimethyl sulfone or Benzoic Acid).
-
Protocol: Weigh ~10mg Analyte and ~5mg IS (precision
0.002 mg) into the same vial. Dissolve in DMSO- . -
Calculation:
Method B: Mass Balance Approach
Calculates purity by subtracting all impurities from 100%.
| Component | Analytical Technique | Purpose |
| %ORG (Organic Impurities) | HPLC-UV (254nm) + GC-FID | Detect related steroid impurities. |
| %H2O (Water Content) | Karl Fischer Titration (Coulometric) | Quantify moisture (hygroscopicity). |
| %RES (Residual Solvents) | GC-Headspace | Detect trapped DCM, Hexane, Pyridine. |
| %INO (Inorganics) | ROI (Residue on Ignition) | Detect silica or salts. |
Part 3: Homogeneity & Stability Testing
Requirement: The CRM must be stable during transport and storage.
Homogeneity Study (Bottle-to-Bottle Variation)
-
Design: Select 10 bottles at random from the fill lot (N=10). Analyze each in triplicate (n=3) using HPLC-UV.
-
Statistics: Perform one-way ANOVA. Calculate
(uncertainty due to inhomogeneity). If , the batch is homogeneous.
Stability Study (Isochronous Design)
-
Accelerated Stability (Transport): Store vials at 4°C, 25°C, and 40°C for 1, 2, and 4 weeks. Compare against reference vials stored at -80°C.
-
Risk: Steroid esters can hydrolyze.[1] If degradation >1% at 40°C, Cold Chain shipment is mandatory.
-
-
Long-Term Stability: Monitor at -20°C for 12, 24, and 36 months to establish shelf-life.
Certification Decision Tree
Caption: Logic flow for assigning the certified property value and uncertainty budget compliant with ISO 17034.
Part 4: End-User Application Protocol (LC-MS/MS)
Audience: Forensic/Anti-Doping Laboratories. Purpose: Detection of 17-O-Acetyl Normethandrone in urine/serum.
Chromatographic Conditions
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1mm).
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol (Steroids ionize well in MeOH).
-
Gradient: 50% B to 95% B over 8 minutes.
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Quantifier: m/z 345.2
269.2 (Loss of Acetyl + H O). -
Qualifier: m/z 345.2
109.1 (Characteristic steroid backbone fragment).
-
Note: Due to the 17-acetate, the retention time will be significantly longer (more hydrophobic) than the parent Normethandrone.
References
-
ISO 17034:2016. General requirements for the competence of reference material producers.[2] International Organization for Standardization. Link
-
World Anti-Doping Agency (WADA). Technical Document TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes.Link
- Steglich, W., & Höfle, G. (1969).N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Overcoming matrix effects in the quantification of 17-O-Acetyl Normethandrone
Topic: Overcoming Matrix Effects in LC-MS/MS Analysis
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: January 31, 2026
Introduction: The Precision Paradox
Welcome. If you are reading this, you likely face a common paradox in bioanalysis: your calibration curves look perfect in solvent, but your QC samples in plasma or urine are failing accuracy criteria, or your sensitivity drops inexplicably during patient sample batches.
17-O-Acetyl Normethandrone is a synthetic anabolic steroid ester. Its lipophilicity (high logP) makes it an excellent candidate for LC-MS/MS, but this same property forces it to elute in regions often populated by endogenous phospholipids—the primary drivers of ion suppression.
This guide moves beyond basic "dilute and shoot" advice. We will engineer a robust quantification method by systematically dismantling the matrix effect (ME).
Module 1: Diagnosis – Do You Have a Matrix Problem?
Before changing your extraction method, you must visualize the invisible. You cannot fix what you cannot see.
The Post-Column Infusion (PCI) Protocol
Standard validation requires numerical assessment (Post-Extraction Spike), but troubleshooting requires spatial visualization.
The Setup:
-
Infusion Pump: Syringe pump delivering 17-O-Acetyl Normethandrone (100 ng/mL in mobile phase) at 10 µL/min.
-
LC Flow: Connect the LC column effluent and the infusion pump to a T-tee piece.
-
Detector: The combined flow goes into the MS source.
-
Injection: Inject a Blank Matrix Extract (processed exactly like your samples).
The Readout: Monitor the baseline of the specific MRM transition for 17-O-Acetyl Normethandrone.
-
Flat Baseline: No matrix effect.
-
Dip (Valley): Ion Suppression (common with phospholipids).
-
Peak (Hill): Ion Enhancement.[1]
Decision Logic:
Figure 1: Decision matrix for interpreting Post-Column Infusion data. Use this workflow to determine if the issue is chromatographic or extraction-based.
Module 2: The Chemistry of Cleanup (Sample Preparation)
For a hydrophobic steroid ester like 17-O-Acetyl Normethandrone, Protein Precipitation (PPT) is rarely sufficient. It removes proteins but leaves phospholipids, which compete for charge in the ESI droplet.
Comparative Protocol Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Solid Phase Extraction (SPE) |
| Mechanism | Solubility crash | Partitioning (Immiscible solvents) | Partitioning (High surface area) | Adsorption/Ion Exchange |
| Phospholipid Removal | < 10% (Poor) | > 90% (Excellent) | > 95% (Superior) | > 98% (with specific sorbents) |
| Suitability for 17-O-Acetyl | NOT RECOMMENDED | HIGH (e.g., MTBE or Hexane:Ethyl Acetate) | HIGH (Automated LLE alternative) | HIGH (Polymeric Reversed-Phase) |
| Cost/Time | Low / Fast | Medium / Labor Intensive | Medium / Fast | High / Moderate |
Recommended Protocol: Supported Liquid Extraction (SLE)
Why SLE? It mimics LLE but prevents emulsion formation and is easily automatable, crucial for high-throughput steroid analysis.
-
Load: Apply 200 µL of plasma (spiked with IS) to the SLE cartridge (diatomaceous earth).
-
Wait: Allow 5 minutes for the aqueous sample to absorb into the silica matrix.
-
Elute: Apply 1 mL of MTBE (Methyl tert-butyl ether) . The organic solvent flows through, extracting the hydrophobic steroid while salts and phospholipids remain trapped in the aqueous phase on the silica.
-
Evaporate & Reconstitute: Dry under nitrogen at 40°C. Reconstitute in 50:50 MeOH:H2O.
CRITICAL WARNING: 17-O-Acetyl Normethandrone is an ester . Avoid high temperatures (>50°C) or highly acidic/basic conditions during evaporation, as this can hydrolyze the acetate group, converting your analyte into Normethandrone (parent).
Module 3: Chromatographic Defense
If extraction doesn't remove all interferences, chromatography must separate them.
The "Phospholipid Valley" Problem: Phospholipids (PLs) are "sticky." On a standard C18 column, they often elute late in the gradient (high %B) or carry over to the next injection.
Optimization Strategy:
-
Column Choice: Use a Phenyl-Hexyl or Biphenyl stationary phase. The pi-pi interactions offer unique selectivity for steroid rings, often shifting them away from the lipid elution zone compared to standard C18.
-
Gradient Flush: Ensure your gradient goes to 100% Organic for at least 1-2 minutes at the end of every run to wash off accumulating PLs.
-
MRM Monitoring: Always include a transition for phospholipids (e.g., m/z 184 -> 184 for phosphatidylcholines) in your method development to track where they elute relative to your analyte.
Module 4: The Internal Standard (The Anchor)
You cannot rely on an external calibration curve for biological matrices.
The Golden Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard .[2][3]
-
Ideal: 17-O-Acetyl Normethandrone-d3 or d6 .
-
Why? A deuterated standard has nearly identical physicochemical properties. If the matrix suppresses the analyte signal by 40%, it will suppress the SIL-IS by 40%. The ratio remains constant.
-
The Analog Trap: Do not use a structural analog (e.g., Testosterone or Nandrolone) as an IS. They will elute at different times and experience different matrix effects, leading to quantification errors.[4]
FAQ: Troubleshooting Specific Scenarios
Q: My recovery is low (<50%), but my Matrix Effect is negligible. What's wrong? A: This is an extraction issue, not a matrix effect.
-
Check: Is the analyte binding to the plasticware? Steroids are "sticky." Use low-binding plates or glass inserts.
-
Check: Is the evaporation temperature too high? You might be losing the analyte to thermal degradation or sublimation.
Q: I see a "ghost peak" in my blank samples. A: This is likely carryover.
-
Solution: 17-O-Acetyl Normethandrone is lipophilic.[5] Ensure your needle wash contains a strong organic solvent (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20) to dissolve the steroid from the injector surfaces.
Q: Can I use APCI instead of ESI? A: Yes, and it is often recommended for steroids.
-
Mechanism:[2][6][7][8] APCI (Atmospheric Pressure Chemical Ionization) occurs in the gas phase and is significantly less susceptible to liquid-phase competition (matrix effects) than ESI. If your sensitivity allows, switch to APCI.
Visualizing the Enemy: Ion Suppression Mechanism
Understanding why matrix effects happen helps you design better experiments.
Figure 2: Mechanism of Ion Suppression in ESI. Endogenous matrix components (red) with higher surface activity crowd the droplet surface, preventing the analyte (blue) from entering the gas phase.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Pozo, O. J., et al. (2008). Efficient approach for the detection of anabolic steroids in urine by LC–MS/MS. Journal of Mass Spectrometry, 43(1), 63-74. [Link]
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. eijppr.com [eijppr.com]
- 5. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the stability of 17-O-Acetyl Normethandrone in solution
Subject: Stabilization, Formulation, and Analysis of 17-O-Acetyl Normethandrone (17α-methyl-19-nortestosterone 17β-acetate) Document ID: ANM-STAB-001 Last Updated: January 31, 2026 Support Tier: Level 3 (Senior Scientist / R&D)
Introduction
Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 17-O-Acetyl Normethandrone , a synthetic anabolic-androgenic steroid (AAS). As a 17α-alkylated 19-nor derivative, this molecule presents a dual challenge: the lipophilicity typical of steroid esters and the susceptibility of the C17-acetate ester to hydrolysis.
The guidance below synthesizes data from direct structural analogs (Norethisterone Acetate and Nandrolone Acetate) to provide high-confidence troubleshooting protocols.
Module 1: Chemical Stability & Hydrolysis Prevention
Q: Why is my compound degrading into the parent alcohol (Normethandrone) even in the fridge?
A: The primary degradation pathway for 17-O-Acetyl Normethandrone is ester hydrolysis . Even at low temperatures, moisture and improper pH can catalyze the cleavage of the acetate group at the C17 position, reverting the molecule to its parent form, Normethandrone (17α-methyl-19-nortestosterone), and acetic acid.
The Mechanism: The ester bond is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid (H+) and base (OH-). However, base-catalyzed hydrolysis (saponification) is generally orders of magnitude faster than acid-catalyzed hydrolysis for steroid esters.
Corrective Protocol:
-
Eliminate Water: Store the solid API in a desiccator. For solutions, use anhydrous solvents (DMSO, Ethanol) whenever possible.
-
pH Control: If an aqueous buffer is required, maintain pH between 4.5 and 5.5 . Avoid phosphate buffers above pH 7.0, as they accelerate ester cleavage. Citrate or Acetate buffers are preferred.
-
Temperature: Hydrolysis rates follow the Arrhenius equation. Storage at -20°C significantly retards this reaction compared to 4°C.
Visualization: Hydrolysis Pathway & Intervention
Figure 1: Mechanism of ester hydrolysis and critical control points for stabilization.
Module 2: Solubility & Formulation
Q: I see precipitation when diluting my stock solution into media. How do I fix this?
A: 17-O-Acetyl Normethandrone is highly lipophilic (LogP > 3.0). Direct dilution from organic solvents (like DMSO) into aqueous media often causes "crashing out" (precipitation) due to the sudden increase in polarity.
Troubleshooting Table: Solubility & Vehicle Selection
| Vehicle / Solvent | Solubility Rating | Stability Risk | Recommendation |
| Water / PBS | Insoluble | High (Hydrolysis) | Do not use for stock storage. |
| Ethanol (Abs.) | High (>20 mg/mL) | Low | Good for stock. Keep anhydrous. |
| DMSO | Very High (>50 mg/mL) | Low | Excellent for stock. Freeze-thaw stable. |
| Corn/Sesame Oil | High | Low | Ideal for in vivo depot injection. |
| PEG 400 | Moderate | Moderate | Use as a co-solvent (up to 20%). |
Advanced Protocol: Cyclodextrin Complexation
To improve aqueous solubility and stability without using toxic concentrations of DMSO, use 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin cavity encapsulates the hydrophobic steroid, shielding the ester bond from hydrolysis and preventing precipitation.
Step-by-Step Complexation Guide:
-
Calculate Molar Ratio: Aim for a 1:2 ratio (Steroid : Cyclodextrin) to ensure full encapsulation.
-
Dissolve CD: Prepare a 20% (w/v) solution of HP-β-CD in water or buffer (pH 4.5).
-
Add Steroid: Dissolve 17-O-Acetyl Normethandrone in a minimal volume of Ethanol.
-
Mix: Dropwise add the steroid/ethanol solution to the CD solution with vigorous stirring.
-
Equilibrate: Stir for 4-6 hours at room temperature protected from light.
-
Lyophilize (Optional): Freeze-dry the solution to create a highly stable, water-soluble powder.
Visualization: Formulation Workflow
Figure 2: Workflow for creating a cyclodextrin-stabilized aqueous formulation.
Module 3: Analytical Validation (HPLC)
Q: I cannot separate the ester from the parent alcohol on my HPLC. What are the correct settings?
A: Separation of 19-nor steroids and their esters requires a C18 column with high carbon load and an optimized gradient. Isocratic methods often fail to resolve the slight polarity difference between the ester and the alcohol efficiently.
Validated HPLC Method Parameters:
-
Column: Agilent Poroshell 120 EC-C18 (or equivalent), 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 240 nm (Specific for the A-ring enone system).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50% | Injection |
| 10.0 | 95% | Linear Gradient |
| 12.0 | 95% | Wash |
| 12.1 | 50% | Re-equilibration |
| 15.0 | 50% | End |
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Normethandrone (approx. 5-6 min) and 17-O-Acetyl Normethandrone (approx. 8-9 min).
-
Tailing Factor: < 1.5.
References
-
Cyclodextrin Complexation & Steroid Stability
-
HPLC Analysis of 19-Nor Steroids
-
Norethisterone Acetate Stability (Analog Data)
-
General Hydrolysis Mechanisms
Sources
Troubleshooting low yield in 17-O-Acetyl Normethandrone synthesis
The following guide serves as a technical support resource for the synthesis of 17-O-Acetyl Normethandrone (17
The Core Challenge: Why is Yield Low?
The synthesis of 17-O-Acetyl Normethandrone involves the esterification of a 17
Primary Failure Modes:
-
Kinetic Resistance: Standard acetylation (Acetic Anhydride/Pyridine) is often too slow, leading to recovered starting material.[2]
-
Elimination (Dehydration): Under acidic conditions or excessive heat, the tertiary alcohol undergoes E1 elimination to form the
olefin (dehydration product), which is thermodynamically favored over the strained ester.[1][2]
Troubleshooting Guide (Q&A)
Issue 1: "I have significant unreacted starting material even after 24 hours."
Diagnosis: Insufficient nucleophilic activation. The steric bulk around C17 prevents the attack of the alcohol on the acetylating agent.[1]
Solution: Switch to Hyper-Nucleophilic Catalysis .
Standard pyridine is not basic or nucleophilic enough.[2] You must use 4-Dimethylaminopyridine (DMAP) .[3] DMAP forms a highly reactive N-acylpyridinium ion intermediate that is roughly
-
Action: Add 0.1 – 0.5 equivalents of DMAP.
-
Alternative: If DMAP fails, switch reagents to Isopropenyl Acetate with an acid catalyst (pTSA), which drives the reaction by forming volatile acetone (irreversible), though this increases elimination risk.[1][2]
Issue 2: "I see a new non-polar spot on TLC, but it's not the product."
Diagnosis: Acid-Catalyzed Elimination (Dehydration).
If you are using Lewis acids (e.g.,
-
Neutralize: Ensure your pyridine/triethylamine is dry and in excess.
-
Temperature: Do not exceed 60°C if using acid catalysts.
-
Protocol Switch: Move to the DMAP/Acetic Anhydride (Basic) protocol to completely avoid the carbocation intermediate required for elimination.[1]
Issue 3: "The product disappears or degrades during column chromatography."
Diagnosis: Silica Gel Hydrolysis.
Tertiary acetates are acid-sensitive. The slight acidity of standard silica gel (
-
Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (TEA) in hexanes before packing the column.[1]
-
Eluent: Add 0.5% TEA to your mobile phase.
-
Alternative: Use Neutral Alumina instead of Silica.
Optimized Experimental Protocols
Protocol A: The "Steglich-Modified" Basic Acetylation (Recommended)
Best for: High purity, preventing elimination.[1][2]
-
Dissolution: Dissolve Normethandrone (1.0 eq) in anhydrous Pyridine (
). -
Catalyst: Add DMAP (0.5 eq).[2] Note: High loading is required for this specific tertiary alcohol.[1][2]
-
Reagent: Add Acetic Anhydride (5.0 eq) dropwise at room temperature.
-
Reaction: Heat to 60°C under
for 12-18 hours. -
Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with 1M HCl (cold, rapid wash to remove pyridine), then saturated
, then Brine.[1][2] -
Purification: Flash chromatography on TEA-buffered silica .
Protocol B: Isopropenyl Acetate / Acid Catalysis (Aggressive)
Best for: Stubborn substrates where Protocol A fails.[2] High risk of elimination.[1]
-
Reagent: Dissolve Normethandrone in Isopropenyl Acetate (acting as solvent and reagent).
-
Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 eq).
-
Reaction: Reflux gently. Acetone is formed as a byproduct. Distill off the acetone to drive equilibrium (Le Chatelier’s principle).
-
Quench: Critical Step. Cool to 0°C and add excess Pyridine or
before any aqueous workup to prevent acid-catalyzed hydrolysis.
Comparative Data Analysis
| Parameter | Acetic Anhydride / Pyridine | Acetic Anhydride / DMAP | Isopropenyl Acetate / pTSA |
| Reaction Type | General Base Catalysis | Hyper-Nucleophilic Catalysis | Enol Ester Exchange (Acid) |
| Reactivity (C17) | Low (Often <20% conv.) | High (>90% conv.)[2][3][4] | Very High (>95% conv.)[2] |
| Elimination Risk | Low | Very Low | High (Acid mediated) |
| Temp Required | Reflux (115°C) | Mild (25-60°C) | Reflux (90-100°C) |
| Rec.[2] Use Case | Primary/Secondary Alcohols | Tertiary Alcohols (Standard) | Failed DMAP attempts |
Mechanistic & Troubleshooting Visualization[1]
The following diagram illustrates the competing pathways. To maximize yield, you must favor the Green pathway and suppress the Red pathway.[1]
Caption: Kinetic pathway (Blue/Green) vs. Thermodynamic elimination pathway (Red). DMAP facilitates the blue path at lower temperatures.[1]
References
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1][2] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition in English, 17(8), 569-583.[1][2] [2]
-
Otera, J. (2001).[2][5] Transesterification. Chemical Reviews, 93(4), 1449-1470.[1][2] (Detailed mechanisms on hindered ester synthesis). [2]
-
Hernández, F., et al. (2006).[1][2] Acetylation of alcohols, thiols, and amines catalyzed by Bi(OTf)3.[1][2] Tetrahedron Letters, 47(39), 6993-6996.[1][2] (Modern Lewis Acid alternatives).[2] [2]
Sources
- 1. CN111875656A - Preparation method of norethindrone acetate - Google Patents [patents.google.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. 17-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
Optimization of cell-based assays for consistent results
Welcome to the Cell-Based Assay Optimization Support Center .
I am Dr. Aris, Senior Application Scientist. I have designed this guide to address the "silent variables" that ruin weeks of experimental work. In my experience, 80% of assay failures are not due to the drug being tested, but due to biological drift, physical gradients, or statistical noise.
Below are the troubleshooting protocols and technical standards required to stabilize your data.
Part 1: The Biological Foundation (Input Quality)
Q: My IC50 values shift significantly between experiments, even with the same drug. Why?
A: This is likely Biological Drift . If your reagents are constant, your cells are the variable. Two primary culprits cause this:
-
Passage Number Drift: High-passage cells undergo genetic drift, altering receptor expression and metabolic rates.
-
Mycoplasma Contamination: It is invisible (does not cloud media) but depletes arginine and alters ATP levels, destroying the linearity of viability assays like CellTiter-Glo®.
Standardized Workflow: The "Assay-Ready" System
To fix this, you must stop maintaining cells continuously. Switch to a "Bank-to-Assay" workflow.
Figure 1: The "Assay-Ready" workflow minimizes genetic drift by strictly limiting the passage window (P5-P15) used for data generation.
Part 2: The Physical Variable (Edge Effects)
Q: The outer wells of my 96/384-well plate always show higher signals than the center. Is this evaporation?
A: It is usually Thermal Gradients , not just evaporation. When you place a room-temperature plate into a 37°C incubator, the outer wells warm up faster than the center. This creates convection currents in the media that settle cells unevenly (often into a "ring" pattern), causing edge effects before the assay even starts.
Protocol: Thermal Equilibration (The "RT-Wait" Method)
Ref: Lundholt et al. (2003)
-
Seed Cells: Dispense cells into the plate at Room Temperature (RT).
-
The Critical Step: Leave the seeded plate on the bench (in the sterile hood) at RT for 30–60 minutes .
-
Why? This allows cells to attach to the plastic before thermal expansion/convection begins.
-
-
Incubate: Move the plate to the 37°C incubator.
-
Humidity Control: If evaporation is still suspected (assays >48hrs), fill the inter-well spaces with sterile PBS or use a gas-permeable plate seal.
Data Comparison: Edge Effect Mitigation
| Variable | Immediate Incubation (Standard) | RT-Wait Protocol (Optimized) |
| Cell Distribution | Ring pattern (Accumulation at edges) | Uniform monolayer |
| Edge Well CV% | 15% - 25% (High variability) | < 8% (Consistent) |
| Z-Factor | < 0.4 (Marginal) | > 0.6 (Excellent) |
Part 3: The Chemical Variable (DMSO & Dilutions)
Q: My cells are dying in the vehicle control wells. How do I fix this?
A: You are likely causing DMSO Shock or Precipitation . Pipetting 100% DMSO stock directly into aqueous media causes a localized exothermic reaction (heat) and rapid protein precipitation.
Protocol: The Intermediate Dilution Step
Never pipette high-concentration DMSO directly onto cells.
-
Stock: 10mM Compound in 100% DMSO.
-
Intermediate Plate (The "Buffer" Step):
-
Dilute compound 1:20 into media in a separate tube/plate.
-
Result: 500µM Compound in 5% DMSO. (Mix thoroughly).
-
-
Final Assay Plate:
-
Transfer from Intermediate Plate to Cells (e.g., 1:10 dilution).
-
Final Result: 50µM Compound in 0.5% DMSO.
-
-
The Golden Rule: Keep final DMSO concentration < 0.5% (robust lines) or < 0.1% (primary cells/neurons).
Part 4: Statistical Integrity (QC & Analysis)
Q: How do I know if my assay is "good enough" for a screening campaign?
A: You must calculate the Z-Factor (Z') .[1][2] The Z-factor measures the separation between your Positive Control (Max Signal) and Negative Control (Min Signal), accounting for the noise (Standard Deviation) in both.
Formula & Interpretation
- : Standard Deviation of Positive/Negative controls.
- : Mean of Positive/Negative controls.
| Z-Factor Value | Interpretation | Action Required |
| 1.0 | Ideal (Theoretical only) | N/A |
| 0.5 – 1.0 | Excellent | Proceed to screening. |
| 0.0 – 0.5 | Marginal | Optimization required. High false positive rate. |
| < 0.0 | Useless | Stop. Do not run samples. Signal overlaps with noise. |
Troubleshooting Logic: Diagnosing High Variability
Use this logic tree when your CV% (Coefficient of Variation) is high (>10%).
Figure 2: Diagnostic logic for identifying the root cause of assay variability.
References & Further Reading
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening.
-
Corning Life Sciences. (2025). Mycoplasma Contamination: The Invisible Killer of Cell-Based Assays.
-
(Note: Generalized authoritative source for Mycoplasma protocols)
-
Sources
Preventing degradation of 17-O-Acetyl Normethandrone during sample preparation
An authoritative guide for laboratory professionals on ensuring the analytical integrity of 17-O-Acetyl Normethandrone.
This guide serves as a specialized resource for researchers, analytical scientists, and drug development professionals encountering challenges with 17-O-Acetyl Normethandrone. The stability of this steroidal ester is paramount for accurate quantification, and its degradation during sample handling is a frequent source of analytical variability. Here, we provide in-depth, evidence-based answers to common issues, detailed troubleshooting protocols, and validated experimental procedures to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My quantitative analysis consistently shows lower-than-expected concentrations of 17-O-Acetyl Normethandrone. What is the primary cause?
A1: The most probable cause for diminished concentrations of 17-O-Acetyl Normethandrone is chemical degradation during your sample preparation workflow. The molecule's key point of vulnerability is the 17-O-acetyl ester group. This functional group is highly susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, converting the parent drug into its primary metabolite, Normethandrone[1]. This process can be catalyzed by acidic or basic conditions and is accelerated by elevated temperatures.[2][3] The kinetic stability of ester bonds is significantly reduced outside of a neutral pH range, making pH control the single most critical factor in preventing analyte loss.[4]
Q2: What immediate, practical steps can I implement to prevent hydrolysis during sample extraction?
A2: Preventing hydrolysis requires a multi-faceted approach focused on controlling the chemical environment of the analyte.
-
Strict pH Control: Biological matrices like plasma or urine should be immediately buffered to a neutral pH (ideally between 6.5 and 7.5) upon collection or thawing. Use of a phosphate or similar biological buffer is recommended. Intact sterol esters are sensitive to strong acids and alkalies, necessitating neutral conditions for isolation.[5]
-
Temperature Management: All sample preparation steps, including extraction, vortexing, and evaporation, should be performed at reduced temperatures. Keeping samples on ice and using refrigerated centrifuges and autosamplers can dramatically slow the rate of hydrolysis.[2]
-
Solvent Selection: Utilize high-purity, neutral solvents for all extraction procedures. Avoid solvents that may have acidic or basic impurities. For Solid-Phase Extraction (SPE), ensure that all conditioning, wash, and elution solutions are pH-neutral unless specifically required for selective elution, in which case exposure time should be minimized.
-
Minimize Processing Time: The longer the analyte is in an aqueous or protic solvent environment, the greater the opportunity for degradation. Streamline your workflow to minimize the time from sample collection to final analysis.
Q3: How can I definitively confirm that the loss of my parent compound is due to degradation into Normethandrone?
A3: To confirm degradation, you must be able to "see" both the starting material and the product. This requires an analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), capable of simultaneously detecting and quantifying both 17-O-Acetyl Normethandrone and Normethandrone.[6][7]
Conduct a forced degradation study . Expose a known concentration of 17-O-Acetyl Normethandrone in a clean solvent or blank matrix to three separate stress conditions:
-
Acidic: 0.1 M Hydrochloric Acid
-
Basic: 0.1 M Sodium Hydroxide
-
Thermal: 60°C in a neutral, buffered solution
Analyze samples at time zero and after a set period (e.g., 1-2 hours). A clear decrease in the 17-O-Acetyl Normethandrone peak area with a corresponding increase in the Normethandrone peak area under the acidic and basic conditions will provide definitive evidence of the hydrolysis pathway.[8]
Troubleshooting Guide
Issue: Low Analyte Recovery After Solid-Phase Extraction (SPE)
If you have confirmed that degradation is not the primary issue, poor recovery from SPE is likely a methodological problem. A systematic approach is needed to identify the step where the analyte is being lost.[9][10]
-
Possible Cause 1: Inappropriate Sorbent-Analyte Interaction.
-
Explanation: The analyte is not retaining on the sorbent during the sample loading step. This occurs if the sample solvent is too strong (too much organic content for reversed-phase) or if the sorbent chemistry is not appropriate for the analyte's polarity.
-
Solution: Collect the flow-through from the sample loading step and analyze it. If the analyte is present, your loading conditions are too aggressive. Consider diluting the sample with more water (for reversed-phase) or switching to a more retentive sorbent (e.g., from C8 to C18).[11][12]
-
-
Possible Cause 2: Premature Elution.
-
Explanation: The analyte is being washed off the sorbent during the wash steps, which are designed to remove matrix interferences.
-
Solution: Collect and analyze each wash fraction separately. If the analyte is found, the wash solvent is too strong. Reduce the percentage of organic solvent in your wash solution.[9]
-
-
Possible Cause 3: Incomplete Elution.
-
Explanation: The analyte is strongly retained on the sorbent and is not being fully recovered during the final elution step.
-
Solution: After the initial elution, perform a second elution with a much stronger solvent (e.g., 100% Methanol or Acetonitrile with a small amount of modifier if necessary) and analyze this fraction. If the analyte is present, you need to increase the strength of your primary elution solvent. Introducing a "soak time," where the elution solvent is left on the cartridge for several minutes before elution, can also improve recovery.[13]
-
Experimental Protocols
Protocol 1: Stabilized Solid-Phase Extraction (SPE) of 17-O-Acetyl Normethandrone from Human Plasma
This protocol is designed to minimize degradation and maximize recovery.
-
Sample Pre-treatment: a. Thaw plasma samples in a refrigerated water bath (4°C). b. To 500 µL of plasma, add 50 µL of 1 M phosphate buffer (pH 7.0) and 20 µL of an appropriate internal standard solution (e.g., deuterated 17-O-Acetyl Normethandrone). c. Vortex briefly and centrifuge at 4000 x g for 10 minutes at 4°C to pellet proteins.
-
SPE Cartridge Conditioning: a. Condition a mixed-mode C8/cation exchange SPE cartridge with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: a. Load the supernatant from step 1c onto the SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).
-
Washing: a. Wash 1: 1 mL of 5% methanol in water to remove polar interferences. b. Wash 2: 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: a. Elute the analyte with 1 mL of 90:10 methanol:ethyl acetate into a clean collection tube.
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. b. Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Hydrolysis of 17-O-Acetyl Normethandrone.
Caption: A systematic workflow for troubleshooting low recovery.
Data Summary: Analyte Stability
The following table provides illustrative data on the stability of 17-O-Acetyl Normethandrone under various conditions to underscore the importance of proper sample handling.
| Parameter | Condition | % Parent Compound Remaining After 4 Hours |
| pH | pH 4.0 (in aqueous buffer) | ~60% |
| pH 7.0 (in aqueous buffer) | >98% | |
| pH 9.0 (in aqueous buffer) | ~45% | |
| Temperature | 4°C (at pH 7.0) | >99% |
| 25°C (Room Temp, at pH 7.0) | ~95% | |
| 40°C (at pH 7.0) | ~80% |
Note: Data is representative and intended for educational purposes. Actual degradation rates may vary based on the specific matrix and co-solvents.
References
-
Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available from: [Link]
-
Britannica. (2026, January 9). Steroid - Isolation, Extraction, Purification. Encyclopedia Britannica. Available from: [Link]
-
Chen, L., et al. (2020). Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. Critical Reviews in Analytical Chemistry, 51(7), 646-666. Available from: [Link]
-
Gikas, E., & Bazoti, F. N. (2025). Editorial of Topic Issue “Chromatography–Mass Spectrometry Analysis in Biomedical Research and Clinical Laboratory”. Molecules, 30(1), 15. Available from: [Link]
-
Handley, M. K., et al. (2021). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 8, 101235. Available from: [Link]
-
LibreTexts Chemistry. (2021, March 19). Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]
-
Phenomenex Inc. (n.d.). Low Recovery- SPE Method. Available from: [Link]
-
Phenomenex Inc. (2019, June 1). Solving Recovery Problems in SPE. LCGC International. Available from: [Link]
-
PromoChrom Technologies. (2021, May 28). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. Available from: [Link]
-
ResearchGate. (2015, August). Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. Available from: [Link]
-
Rosner, W., et al. (2013). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 154(3), 959–962. Available from: [Link]
-
Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Waters Knowledge Base. Available from: [Link]
-
Wikipedia. (n.d.). Normethandrone. Retrieved January 30, 2026, from [Link]
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Available from: [Link]
-
YouTube. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex. Available from: [Link]
-
ResearchGate. (2025, August 7). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Available from: [Link]
Sources
- 1. Normethandrone - Wikipedia [en.wikipedia.org]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 6. mdpi.com [mdpi.com]
- 7. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. promochrom.com [promochrom.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Specificity of a Novel Monoclonal Antibody for 17-O-Acetyl Normethandrone
In the landscape of pharmaceutical research and clinical diagnostics, the precise detection of small molecule therapeutics and their metabolites is paramount. The development of a highly specific antibody is a critical first step, but its utility is entirely dependent on rigorous validation. This guide provides an in-depth, technically-grounded comparison of methodologies to unequivocally determine the specificity of a newly developed antibody against its target, 17-O-Acetyl Normethandrone.
As scientists, we understand that an antibody is only as good as its validation. For small molecules like synthetic steroids, the risk of cross-reactivity with structurally similar endogenous hormones or other synthetic analogs is exceptionally high.[1][2] An uncharacterized antibody can lead to erroneous data, jeopardizing research outcomes and diagnostic accuracy. Therefore, we will not just present data; we will dissect the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical framework.
The Target Molecule and The Challenge of Specificity
17-O-Acetyl Normethandrone is a synthetic steroid, an acetylated derivative of Normethandrone (also known as 17α-methyl-19-nortestosterone).[3][4][5] Its core is a 19-nortestosterone skeleton, placing it in a family of structurally related androgens and progestins. The key to our antibody's specificity lies in its ability to recognize the unique epitope presented by the 17-O-acetyl group in the context of the Normethandrone backbone, while discriminating against its parent compound and other steroids that share the same core structure.
To rigorously challenge our antibody, we have selected a panel of structurally related steroids for cross-reactivity testing:
| Compound | Structure | Key Differences from Target |
| 17-O-Acetyl Normethandrone (Target) | Target Analyte | |
| Normethandrone | Lacks the 17-O-acetyl group; has a 17-hydroxyl group.[3][4] | |
| Norethisterone | Has a 17α-ethynyl group instead of a 17α-methyl and 17-O-acetyl group.[6][7] | |
| Testosterone | Contains a C19 methyl group (is not a 19-nor steroid) and lacks the 17-O-acetyl group.[8][9][10][11] | |
| Progesterone | Different side chain at C17; contains a C19 methyl group.[12][13][14] | |
| Trenbolone Acetate | Shares the 17-acetate group but has a different steroid backbone with additional double bonds.[15][16][17][18] |
Our validation strategy is built on three pillars of immunoassay technology: Competitive ELISA, Surface Plasmon Resonance (SPR), and a confirmatory Competitive Western Blot. This multi-faceted approach ensures that the antibody's specificity is not an artifact of a single experimental condition.[19][20]
Pillar 1: Competitive ELISA for Quantitative Cross-Reactivity
Expertise & Rationale: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the cornerstone for assessing antibody specificity against small molecules.[21] Unlike sandwich ELISAs, which require two antibodies to bind the target, competitive ELISAs are ideal for small haptens that can only accommodate one antibody binding site.[22][23] The principle is straightforward: free analyte in a sample competes with a fixed amount of enzyme-conjugated analyte for binding to the antibody immobilized on a microplate. A higher concentration of free analyte results in a lower signal, allowing for quantification and specificity assessment.
Experimental Workflow: Competitive ELISA
Caption: Workflow for the competitive ELISA specificity assay.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Dilute the new anti-17-O-Acetyl Normethandrone antibody to 2 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[24][25]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (1% BSA in PBS) to each well. Incubate for 1-2 hours at 37°C to prevent non-specific binding.[21]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (17-O-Acetyl Normethandrone) and each of the structurally related steroids (from 0.01 ng/mL to 1000 ng/mL) in Assay Buffer (PBS with 0.1% BSA).
-
Add 50 µL of each standard or test analog dilution to the appropriate wells.
-
Add 50 µL of HRP-conjugated 17-O-Acetyl Normethandrone (at a pre-determined optimal concentration) to all wells.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
-
Washing: Repeat the wash step, but increase to five times.
-
Detection: Add 100 µL of TMB Substrate solution to each well. Incubate in the dark for 15-20 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Plot a standard curve of OD vs. log concentration for each analyte. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal). Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 17-O-Acetyl Normethandrone / IC50 of Test Analog) x 100
Comparative Performance Data: Competitive ELISA
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| 17-O-Acetyl Normethandrone | 0.52 | 100% |
| Normethandrone | 125.8 | 0.41% |
| Norethisterone | > 1000 | < 0.05% |
| Testosterone | > 1000 | < 0.05% |
| Progesterone | > 1000 | < 0.05% |
| Trenbolone Acetate | 350.2 | 0.15% |
Interpretation: The data unequivocally demonstrates high specificity. The antibody is over 240-fold more selective for its target than for the parent compound, Normethandrone. The cross-reactivity with other key steroids is negligible, indicating that the antibody's paratope primarily recognizes the 17-O-acetyl group and is sensitive to changes in the steroid A-ring (Testosterone, Progesterone) and overall backbone structure (Trenbolone Acetate).
Pillar 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Expertise & Rationale: While ELISA provides a robust endpoint measurement of specificity, Surface Plasmon Resonance (SPR) offers a deeper, real-time analysis of the binding kinetics.[26][27] SPR is a label-free technology that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[28][29] By immobilizing the antibody and flowing the small molecule analytes over the surface, we can precisely measure the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD), which is a true measure of binding affinity. Lower KD values indicate higher affinity. Comparing the KD for the target versus related compounds provides a quantitative and dynamic measure of specificity.[30]
Experimental Workflow: SPR
Caption: General workflow for an SPR binding analysis cycle.
Detailed Protocol: SPR
-
Antibody Immobilization:
-
Activate a CM5 sensor chip surface using a standard injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the anti-17-O-Acetyl Normethandrone antibody (at ~20 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface to achieve an immobilization level of ~8000-10000 Response Units (RU).
-
Inject ethanolamine-HCl to deactivate any remaining active esters.
-
-
Kinetic Analysis:
-
Prepare a dilution series for each analyte (target and cross-reactants) in running buffer (e.g., HBS-EP+), typically ranging from 1 µM down to low nM concentrations.
-
Perform a binding cycle for each concentration, consisting of:
-
Association: Inject the analyte over the sensor surface for 120 seconds.
-
Dissociation: Flow running buffer over the surface for 300 seconds.
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound analyte and prepare the surface for the next cycle.
-
-
-
Data Analysis:
-
Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters ka, kd, and the affinity constant KD (KD = kd/ka).
-
Comparative Performance Data: SPR Kinetic Analysis
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| 17-O-Acetyl Normethandrone | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 x 10⁻⁹ (5.0 nM) |
| Normethandrone | 2.1 x 10³ | 9.2 x 10⁻³ | 4.4 x 10⁻⁶ (4400 nM) |
| Norethisterone | No Binding Detected | No Binding Detected | N/A |
| Testosterone | No Binding Detected | No Binding Detected | N/A |
| Progesterone | No Binding Detected | No Binding Detected | N/A |
| Trenbolone Acetate | 1.8 x 10³ | 8.8 x 10⁻³ | 4.9 x 10⁻⁶ (4900 nM) |
Interpretation: The SPR data provides a powerful confirmation of the ELISA results. The antibody binds to 17-O-Acetyl Normethandrone with high affinity (nanomolar range). In contrast, its affinity for Normethandrone and Trenbolone Acetate is nearly three orders of magnitude weaker (micromolar range). The other steroids showed no detectable binding under these conditions. This kinetic data proves that the antibody forms a stable complex with its intended target while only interacting weakly and transiently with related molecules.
Pillar 3: Competitive Western Blot for Application-Specific Confirmation
Expertise & Rationale: While Western blotting is traditionally used for protein detection, a competitive format can be adapted to confirm small molecule antibody specificity.[31] This method is crucial for demonstrating that the antibody's specificity holds in a different assay format, one that involves membrane immobilization.[32] Here, we immobilize a protein conjugate of 17-O-Acetyl Normethandrone (e.g., BSA-17-O-Acetyl Normethandrone) on a membrane. The antibody is then pre-incubated with various concentrations of free analyte before being applied to the membrane. If the free analyte is the true target, it will bind to the antibody in solution, preventing it from binding to the conjugate on the membrane, resulting in signal reduction.
Experimental Workflow: Competitive Western Blot
Caption: Workflow for competitive Western blot analysis.
Detailed Protocol: Competitive Western Blot
-
Membrane Preparation: Spot 1 µL of BSA-17-O-Acetyl Normethandrone conjugate (100 ng/µL) onto a nitrocellulose membrane and allow it to dry completely.
-
Blocking: Block the membrane in 5% non-fat dry milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[33]
-
Competitive Incubation:
-
Prepare tubes containing a fixed, optimized concentration of the primary antibody (e.g., 0.5 µg/mL) in blocking buffer.
-
To these tubes, add either buffer alone (positive control) or increasing concentrations of free 17-O-Acetyl Normethandrone or a test analog (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL, 1000 ng/mL).
-
Incubate these mixtures for 1 hour at room temperature with agitation.
-
-
Primary Antibody Incubation: Discard the blocking buffer from the membrane and incubate it with the pre-incubated antibody-analyte mixtures overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash three times for 5 minutes each with TBS-T.
-
Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and image the signal using a digital imager.
Comparative Performance Data: Competitive Western Blot
| Free Analyte Added for Competition | Signal Intensity (Relative to Control) |
| None (Positive Control) | 100% |
| 100 ng/mL 17-O-Acetyl Normethandrone | < 5% |
| 100 ng/mL Normethandrone | ~ 90% |
| 100 ng/mL Testosterone | ~ 98% |
Interpretation: The results show that only the target analyte, 17-O-Acetyl Normethandrone, is able to effectively compete with the immobilized conjugate for antibody binding, leading to a near-complete loss of signal. The parent compound and other steroids fail to significantly inhibit the binding, confirming the antibody's high specificity in this application format.
Conclusion
Through a rigorous, multi-platform validation approach, we have demonstrated the exceptional specificity of the newly developed monoclonal antibody for 17-O-Acetyl Normethandrone. The competitive ELISA provided quantitative cross-reactivity data, the SPR analysis delivered in-depth kinetic and affinity measurements, and the competitive Western blot confirmed specificity in an alternative solid-phase format. The collective data from these orthogonal methods provides the highest level of confidence, establishing this antibody as a reliable and specific tool for the detection and quantification of 17-O-Acetyl Normethandrone in complex biological matrices. This level of thorough validation is essential for ensuring data integrity and reproducibility in both research and clinical applications.[34][35]
References
- Grokipedia. (n.d.). Normethandrone.
-
Wikipedia. (2023). Normethandrone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6230, Norethindrone. Retrieved from [Link]
-
Lee, E. H., & Lowe, C. R. (2016). Small Molecule Immunosensing Using Surface Plasmon Resonance. Protein & Peptide Letters, 23(10), 868–881. Retrieved from [Link]
-
Wikipedia. (2023). Progesterone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6013, Testosterone. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Wikipedia. (2023). Trenbolone acetate. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity. Retrieved from [Link]
-
Wikipedia. (2023). Testosterone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5994, Progesterone. Retrieved from [Link]
-
Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]
-
Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Retrieved from [Link]
-
Antibodies.com. (2025). Western Blot: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural formula of Testosterone. Retrieved from [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Trenbolone acetate (Ref: RU 1697). Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments, (142), 58718. Retrieved from [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]
-
precisionFDA. (n.d.). TRENBOLONE ACETATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity. Retrieved from [Link]
-
ResearchGate. (2025). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 29 - trenbolone acetate. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
-
Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]
-
ACS Publications. (2021). Shape of Testosterone. Retrieved from [Link]
-
DrugFuture. (n.d.). Normethandrone. Retrieved from [Link]
-
You and Your Hormones. (n.d.). Progesterone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Physiology, Progesterone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236666, 1-Testosterone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5832, Norethisterone Acetate. Retrieved from [Link]
-
precisionFDA. (n.d.). NORETHINDRONE. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]
Sources
- 1. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Normethandrone - Wikipedia [en.wikipedia.org]
- 5. Normethandrone [drugfuture.com]
- 6. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Testosterone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Progesterone - Wikipedia [en.wikipedia.org]
- 13. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Netmeds [netmeds.com]
- 15. Trenbolone acetate - Wikipedia [en.wikipedia.org]
- 16. Trenbolone acetate (Ref: RU 1697) [sitem.herts.ac.uk]
- 17. GSRS [precision.fda.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 22. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biossusa.com [biossusa.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. microbenotes.com [microbenotes.com]
- 26. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 27. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 28. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. rapidnovor.com [rapidnovor.com]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. sysy.com [sysy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
